molecular formula C6H8N2O3S B1619071 Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate CAS No. 5425-41-2

Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1619071
CAS RN: 5425-41-2
M. Wt: 188.21 g/mol
InChI Key: CQVXLJWMOHNTOS-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of thiazoles . Thiazoles are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of new drugs due to its structural similarity to pyrrole and thiazole derivatives. These derivatives are known for their wide range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The ability to modify the core structure allows for the synthesis of compounds with potential as novel therapeutic agents.

Antiviral Research

Derivatives of this compound have been synthesized and demonstrated higher antiviral activity compared to commercial drugs like Pemetrexed against viruses such as the Newcastle disease virus . This suggests its potential use in developing antiviral medications.

Cancer Pharmacology

Some studies have highlighted the cytotoxic activity of related compounds against various tumor cell lines, including gastrointestinal stromal tumors (GISTs), osteosarcoma, and leiomyosarcoma . This indicates its potential application in cancer treatment, especially for inoperable and metastatic forms of cancer.

Biochemistry

In biochemistry, the compound’s derivatives have been used to study their interaction with biological macromolecules. This interaction is crucial for understanding the mechanism of action of potential drugs at the molecular level .

Agricultural Chemistry

While direct applications in agriculture are not extensively documented, the antimicrobial properties of thiazole derivatives suggest potential uses in protecting crops from bacterial and fungal pathogens .

Material Science

Thiazole derivatives have been utilized in the synthesis of novel materials with potential applications in industry. For example, they can be used in the development of new polymers with specific mechanical properties or as intermediates in the synthesis of organic compounds .

Environmental Science

The compound’s derivatives can contribute to green chemistry practices, as they can be synthesized in water, a non-toxic and environmentally friendly solvent . This aligns with the goals of reducing hazardous substances in chemical processes.

Pharmacology

The compound’s framework is structurally related to molecules that have shown diverse pharmacological activities. It can serve as a starting point for the synthesis of drugs with multiple therapeutic effects, such as antimicrobial, antitumor, and antiviral properties .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, it could be investigated for its potential as a treatment for various diseases, given the wide range of biological activities exhibited by thiazole derivatives .

properties

IUPAC Name

ethyl 2-amino-4-oxo-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h3H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXLJWMOHNTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279462
Record name Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5425-41-2
Record name NSC12758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

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